molecular formula C18H15FN4O2S B10988277 N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-4-hydroxy-5-methylthieno[2,3-d]pyrimidine-6-carboxamide

N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-4-hydroxy-5-methylthieno[2,3-d]pyrimidine-6-carboxamide

Cat. No.: B10988277
M. Wt: 370.4 g/mol
InChI Key: DRQHTCJNWINPIW-UHFFFAOYSA-N
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Description

N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-4-hydroxy-5-methylthieno[2,3-d]pyrimidine-6-carboxamide is a complex organic compound that features a unique combination of indole, thieno[2,3-d]pyrimidine, and carboxamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-4-hydroxy-5-methylthieno[2,3-d]pyrimidine-6-carboxamide typically involves multiple steps, starting with the preparation of the indole derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone in the presence of an acid catalyst . The resulting indole derivative is then subjected to further functionalization to introduce the fluoro and ethyl groups.

The thieno[2,3-d]pyrimidine moiety can be synthesized through a series of condensation reactions involving thiophene derivatives and appropriate amines . The final step involves coupling the indole and thieno[2,3-d]pyrimidine derivatives under suitable conditions to form the desired carboxamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-4-hydroxy-5-methylthieno[2,3-d]pyrimidine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carboxamide group can produce an amine .

Scientific Research Applications

N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-4-hydroxy-5-methylthieno[2,3-d]pyrimidine-6-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-4-hydroxy-5-methylthieno[2,3-d]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various receptors and enzymes, modulating their activity . The thieno[2,3-d]pyrimidine moiety may also contribute to the compound’s biological activity by interacting with nucleic acids and proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-4-hydroxy-5-methylthieno[2,3-d]pyrimidine-6-carboxamide is unique due to its combination of indole, thieno[2,3-d]pyrimidine, and carboxamide moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C18H15FN4O2S

Molecular Weight

370.4 g/mol

IUPAC Name

N-[2-(6-fluoroindol-1-yl)ethyl]-5-methyl-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxamide

InChI

InChI=1S/C18H15FN4O2S/c1-10-14-16(24)21-9-22-18(14)26-15(10)17(25)20-5-7-23-6-4-11-2-3-12(19)8-13(11)23/h2-4,6,8-9H,5,7H2,1H3,(H,20,25)(H,21,22,24)

InChI Key

DRQHTCJNWINPIW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C(=O)NC=N2)C(=O)NCCN3C=CC4=C3C=C(C=C4)F

Origin of Product

United States

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